REACTION_CXSMILES
|
[Li+].[BH4-].[F:3][C:4]1[CH:13]=[C:12]([F:14])[CH:11]=[C:10]([O:15][CH3:16])[C:5]=1[C:6](OC)=[O:7].O>C1COCC1>[F:3][C:4]1[CH:13]=[C:12]([F:14])[CH:11]=[C:10]([O:15][CH3:16])[C:5]=1[CH2:6][OH:7] |f:0.1|
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Name
|
|
Quantity
|
6.28 mL
|
Type
|
reactant
|
Smiles
|
[Li+].[BH4-]
|
Name
|
|
Quantity
|
1.15 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)OC)C(=CC(=C1)F)OC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at rt for 23 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at 60° C. for 4.5 h
|
Duration
|
4.5 h
|
Type
|
TEMPERATURE
|
Details
|
reflux for 18.5 h
|
Duration
|
18.5 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to rt
|
Type
|
STIRRING
|
Details
|
the mixture stirred for 5 min
|
Duration
|
5 min
|
Type
|
CONCENTRATION
|
Details
|
before being partially concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
DCM (20 mL) was added
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with DCM (2×10 mL)
|
Type
|
CONCENTRATION
|
Details
|
The organic layers were concentrated in vacuo
|
Reaction Time |
23 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=CC(=C1)F)OC)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5.62 mmol | |
AMOUNT: MASS | 978 mg | |
YIELD: CALCULATEDPERCENTYIELD | 98.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |